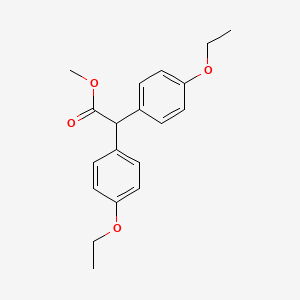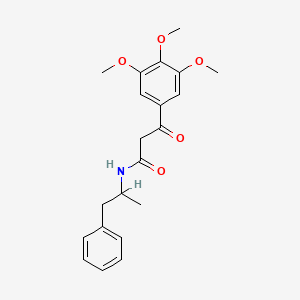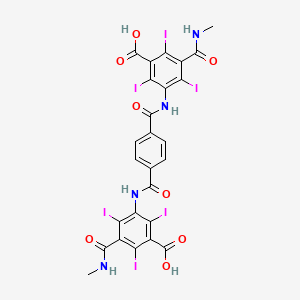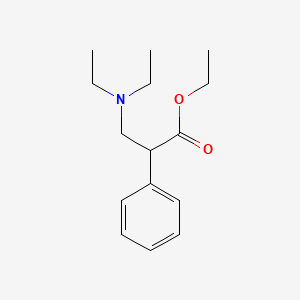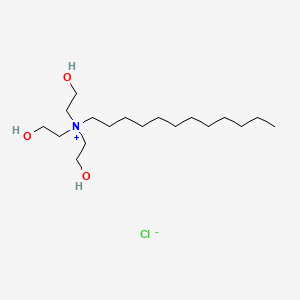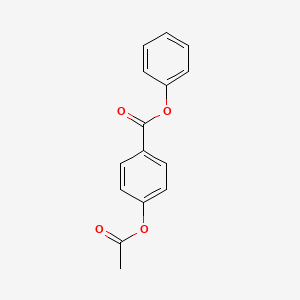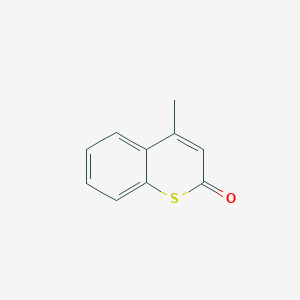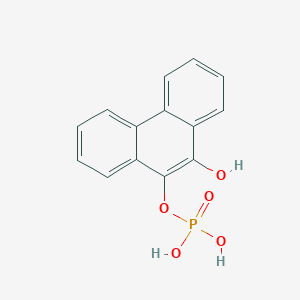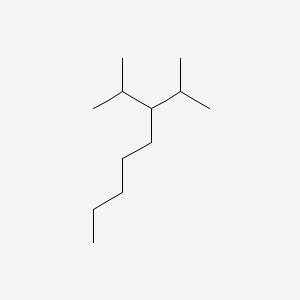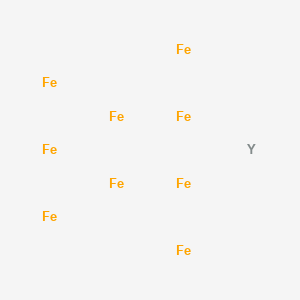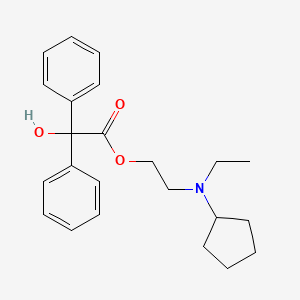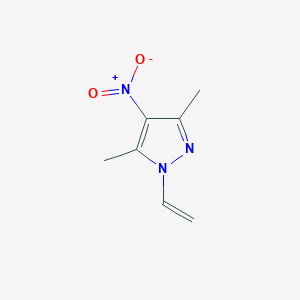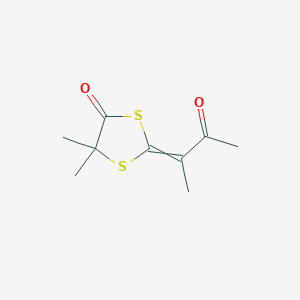
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is an organic compound that belongs to the class of dithiolanes. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a ketone group and a butan-2-ylidene substituent, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one typically involves the reaction of a suitable dithiolane precursor with a ketone or aldehyde. One common method is the condensation reaction between 2,2-dimethyl-1,3-dithiolane-4-one and 3-oxobutan-2-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions. The final product is typically isolated through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone or dithiolane substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, ethanol, and basic or acidic catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring and ketone group allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-1,3-dithiolane-2-thione
- 5,5-Dimethyl-2-(2-oxopropylidene)-1,3-dithiolan-4-one
- 5,5-Dimethyl-2-(3-oxopropylidene)-1,3-dithiolane-4-thione
Uniqueness
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is unique due to its specific combination of a dithiolane ring and a butan-2-ylidene substituent This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
13187-71-8 |
|---|---|
Formule moléculaire |
C9H12O2S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one |
InChI |
InChI=1S/C9H12O2S2/c1-5(6(2)10)7-12-8(11)9(3,4)13-7/h1-4H3 |
Clé InChI |
PWHRTPHKQCTVTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1SC(=O)C(S1)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


